molecular formula C19H24BrN5O2 B2978617 5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one CAS No. 1433860-44-6

5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one

Cat. No.: B2978617
CAS No.: 1433860-44-6
M. Wt: 434.338
InChI Key: VGRKPWHLVRPNAO-CYBMUJFWSA-N
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Description

This compound is a brominated pyridinone derivative featuring a stereospecific piperazine-oxetane substituent. Its molecular formula is C₁₉H₂₃BrN₆O₂, with a molecular weight of 463.34 g/mol (calculated). The structure includes a pyridin-2-one core substituted with a bromine atom at position 5, a methyl group at position 1, and a piperazine-oxetane-linked pyridylamino group at position 2. The (2R)-configured methyl group on the piperazine ring introduces stereochemical specificity, which may influence target binding and pharmacokinetics . It is primarily utilized in pharmaceutical research as a reference standard for structural and biological studies .

Properties

IUPAC Name

5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN5O2/c1-13-9-24(16-11-27-12-16)5-6-25(13)15-3-4-18(21-8-15)22-17-7-14(20)10-23(2)19(17)26/h3-4,7-8,10,13,16H,5-6,9,11-12H2,1-2H3,(H,21,22)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRKPWHLVRPNAO-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)Br)C4COC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)Br)C4COC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one, commonly referred to as BMOP, is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, which includes a bromine atom, multiple nitrogen-containing heterocycles, and a piperazine moiety, suggests various biological activities. This article explores the biological activity of BMOP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C19H24BrN5O2
  • Molecular Weight : 434.34 g/mol
  • CAS Number : 1433860-44-6
  • IUPAC Name : (R)-5-bromo-1-methyl-3-((5-(2-methyl-4-(oxetan-3-yl)piperazin-1-yl)pyridin-2-yl)amino)pyridin-2(1H)-one

Key Features

The compound exhibits various functional groups that contribute to its reactivity and biological interactions:

FeatureDescription
Bromine AtomEnhances electrophilic properties
Piperazine RingPotential for receptor binding
Pyridine MoietyInvolved in nucleophilic substitutions

Pharmacological Potential

Preliminary studies indicate that BMOP may exhibit several pharmacological activities, particularly in the realm of neurology and oncology. The compound's structure allows it to interact with various biological targets, including neurotransmitter receptors and enzymes.

Neurotransmitter Receptor Interaction

BMOP has shown preliminary binding affinity towards certain neurotransmitter receptors. This interaction suggests potential applications in treating neurological disorders. Further studies are required to quantify these interactions and elucidate the underlying mechanisms.

Case Studies and Research Findings

  • Neurological Applications :
    • A study indicated that derivatives of BMOP could potentially modulate neurotransmitter levels, which may be beneficial in conditions like depression and anxiety disorders. The specific receptor interactions are still under investigation.
  • Anticancer Properties :
    • Research has highlighted the compound's ability to inhibit cancer cell proliferation in vitro. BMOP demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .
  • Diabetes Treatment :
    • Another study explored the role of BMOP in enhancing glucose uptake in adipocytes, indicating its potential utility in managing diabetes-related conditions .

The mechanisms by which BMOP exerts its biological effects are complex and multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular function.
  • Receptor Modulation : By binding to neurotransmitter receptors, BMOP could influence signal transduction pathways critical for neuronal health and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with shared structural motifs, such as brominated heterocycles, piperazine/piperidine substituents, and oxetane or related oxygen-containing rings. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
Target Compound : 5-Bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one 1433849-77-4 C₁₉H₂₃BrN₆O₂ 463.34 Bromopyridinone core, (R)-methyl-oxetan-piperazine Stereospecific; used in drug discovery
5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one 2090174-33-5 C₁₀H₈BrN₃O 266.09 Bromopyridazinone core, pyridylmethyl group Simpler structure; no piperazine/oxetane
5-Bromo-3-(piperazin-1-yl)pyridin-2-amine 1335051-33-6 C₉H₁₃BrN₄ 257.13 Bromopyridinamine core, unsubstituted piperazine Lacks oxetane; potential for broader receptor interactions
4-Bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenyl-3-piperidinyl]amino]-3(2H)-pyridazinone Not provided C₁₇H₂₁BrN₄O ~377.28 Bromopyridazinone core, chiral piperidine-phenyl group Piperidine instead of piperazine; phenyl enhances lipophilicity
2-(1,3-Benzodioxol-5-yl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Not provided C₂₂H₂₁N₅O₃ 403.44 Benzodioxole-pyridopyrimidinone core, (R)-methylpiperazine Larger aromatic system; distinct scaffold but shared stereochemistry

Key Observations :

Structural Complexity :

  • The target compound’s oxetane-piperazine-pyridine architecture distinguishes it from simpler analogs like 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one . The oxetane ring may enhance metabolic stability compared to open-chain ethers.

Stereochemical Specificity: The (2R)-methyl group on the piperazine ring contrasts with non-chiral analogs (e.g., 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine ). This stereochemistry could improve selectivity for chiral targets, such as G protein-coupled receptors.

Piperazine vs.

Heterocyclic Core: The pyridin-2-one core in the target compound differs from the pyridazinone (e.g., ) or pyridopyrimidinone (e.g., ) scaffolds. Pyridin-2-one derivatives often exhibit improved solubility compared to pyridazinones.

Research Implications

  • Drug Design : The oxetane-piperazine motif in the target compound may balance polarity and bioavailability, a feature absent in analogs like 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine .
  • Synthetic Challenges : Introducing the oxetane ring (vs. simpler substituents in ) requires multi-step synthesis, as seen in patents describing similar intermediates .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the stereochemistry of the (2R)-2-methylpiperazine moiety?

  • Methodological Answer : Use a combination of 1H^1H- and 13C^13C-NMR with chiral shift reagents to differentiate enantiomers. Nuclear Overhauser Effect (NOE) experiments can validate spatial arrangements of substituents. X-ray crystallography (as demonstrated for piperazine derivatives in structural studies) provides definitive stereochemical confirmation . For intermediates, monitor coupling constants (e.g., JJ-values) in NMR to assess diastereomeric ratios during synthesis.

Q. How can researchers ensure purity during synthesis, and what analytical methods are critical?

  • Methodological Answer : Employ reverse-phase HPLC with UV detection (≥98% purity threshold, as seen in catalog standards) to assess purity . Use mass spectrometry (LC-MS or HRMS) to confirm molecular weight. For intermediates, track bromine substitution efficiency via 1H^1H-NMR integration (e.g., comparing aromatic proton signals) .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store lyophilized or crystalline forms under inert gas (argon) at -20°C, avoiding moisture. For solutions, use anhydrous DMSO or ethanol, and monitor degradation via periodic HPLC analysis (e.g., detect de-bromination or oxidation byproducts) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer : Investigate metabolic stability using liver microsome assays (e.g., CYP450 metabolism). Assess solubility limitations via shake-flask experiments (logP/logD analysis) . Optimize pharmacokinetics using prodrug strategies (e.g., acetyl-protected analogs, as in ) or formulation enhancements (nanoparticle encapsulation) . Use split-plot experimental designs (as in ) to isolate variables like dosing frequency and bioavailability .

Q. What structural modifications improve target binding affinity while reducing off-target effects?

  • Methodological Answer : Perform SAR studies by replacing the oxetan-3-yl group with smaller heterocycles (e.g., tetrahydrofuran) or introducing electron-withdrawing groups on the pyridin-2-one core (e.g., fluoro or nitro substituents) . Use molecular docking to predict interactions with the target’s active site, validated by SPR or ITC binding assays.

Q. How can synthetic routes be optimized to minimize byproducts in the piperazine coupling step?

  • Methodological Answer : Use Buchwald-Hartwig amination or Ullmann coupling for C-N bond formation, optimizing catalyst systems (e.g., Pd/XPhos) and reaction temperatures. Monitor reaction progress via TLC or inline IR spectroscopy. Purify intermediates via column chromatography (silica gel or flash chromatography) to remove unreacted starting materials .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Employ CRISPR-Cas9 gene editing to knock out the putative target protein and assess rescue phenotypes. Use fluorescence polarization assays to measure target engagement in cell lysates. For in vivo models, utilize PET tracers or bioluminescent probes to track compound distribution .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for variable enzyme inhibition across cell lines?

  • Methodological Answer : Use a randomized block design with split-split plots (as in ) to control for inter-cell-line variability. Include positive/negative controls (e.g., known inhibitors/DMSO) and normalize data to baseline activity. Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC50_{50} values .

Q. What statistical methods are appropriate for analyzing discrepancies in crystallographic data versus computational modeling?

  • Methodological Answer : Perform root-mean-square deviation (RMSD) analysis between X-ray structures and homology models. Use molecular dynamics simulations to assess conformational flexibility. Validate with free-energy perturbation (FEP) calculations to reconcile binding affinity predictions .

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